molecular formula C8H3Cl2F3O2 B13624415 2-Chloro-5-(trifluoromethyl)phenyl chloroformate

2-Chloro-5-(trifluoromethyl)phenyl chloroformate

Cat. No.: B13624415
M. Wt: 259.01 g/mol
InChI Key: WKFJCHLSYVBXPP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:

[ \text{2-Chloro-5-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene, which is a toxic and hazardous reagent. The process includes steps for the safe handling and disposal of by-products, ensuring compliance with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Chloro-5-(trifluoromethyl)phenol and carbon dioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Thiocarbonates: Formed from the reaction with thiols.

    2-Chloro-5-(trifluoromethyl)phenol: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)phenyl chloroformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate involves the reactivity of the chloroformate group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)phenylacetic acid

Uniqueness

2-Chloro-5-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 2-Chloro-5-(trifluoromethyl)phenylboronic acid have different functional groups (isocyanate and boronic acid, respectively), the chloroformate group in this compound allows for specific reactions such as the formation of carbamates and carbonates.

Properties

Molecular Formula

C8H3Cl2F3O2

Molecular Weight

259.01 g/mol

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl] carbonochloridate

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(8(11,12)13)3-6(5)15-7(10)14/h1-3H

InChI Key

WKFJCHLSYVBXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(=O)Cl)Cl

Origin of Product

United States

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